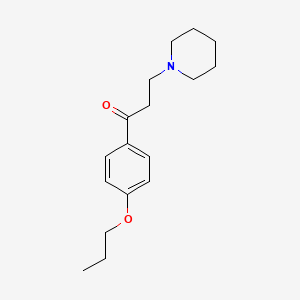
Propipocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propipocaine is an aromatic ketone.
Applications De Recherche Scientifique
Local Cellular Toxicity Study
Propipocaine was part of a study investigating the local cellular toxicity of local anesthetics on human tracheal and bronchial epithelium in vitro. The research focused on the ciliary activity of respiratory epithelium as an index of cellular activity. The findings indicated that Propipocaine, among other local anesthetics, exhibited cytotoxic properties depending on their concentrations. The study emphasized the importance of choosing local anesthetics with lower toxicity for tracheal and bronchial mucosa to avoid impairing pulmonary clearance (Tontschev & Dexheimer, 1986).
Interaction with Other Anesthetics
Propipocaine, being a local anesthetic, was discussed in the context of its interactions with other anesthetics like lidocaine. A study compared the efficiency of lidocaine in different concentrations in reducing the incidence and severity of propofol injection pain. Although the main focus was on lidocaine, this kind of research is crucial for understanding how Propipocaine can be combined with other drugs during clinical procedures (Gharavi et al., 2014).
Allergic Reactions
A study explored the mitigation of allergic patch test reactions to Propipocaine hydrochloride using disodium cromoglycate. It highlighted that the responses were significantly reduced when compared with similar effects due to corticoids. This insight is vital for understanding allergic reactions to Propipocaine and how they can be managed (Meffert, Wischnewski, & Günther, 1985).
Pharmacokinetic Studies
Propipocaine's relative, a lidocaine congener, was studied for its antiarrhythmic effects in humans. The research provided insights into the drug's efficacy, toxicity, and pharmacokinetics, which are crucial for understanding how Propipocaine and its related compounds behave in the body and how they can be used effectively in clinical settings (McDevitt et al., 1976).
Propriétés
Numéro CAS |
3670-68-6 |
|---|---|
Nom du produit |
Propipocaine |
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |
Clé InChI |
STHAHFPLLHRRRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Autres numéros CAS |
3670-68-6 |
Numéros CAS associés |
1155-49-3 (mono-hydrochloride) |
Synonymes |
eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



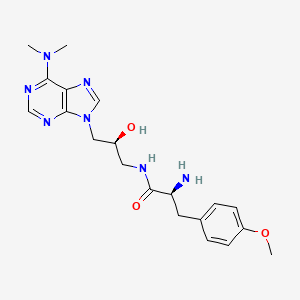
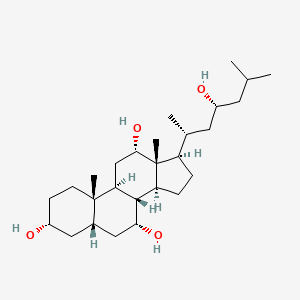
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)
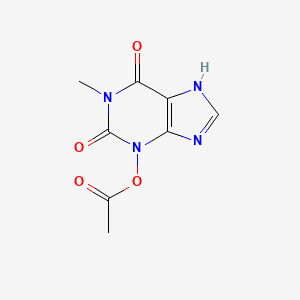
![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)

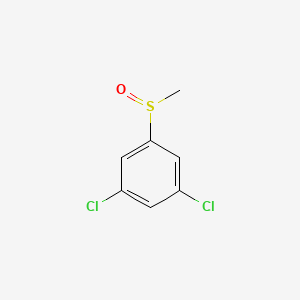
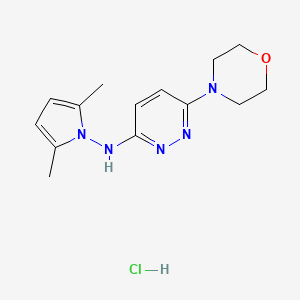
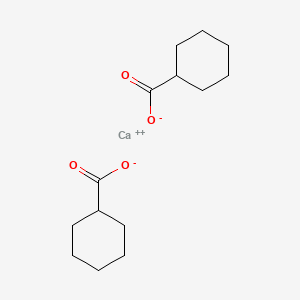
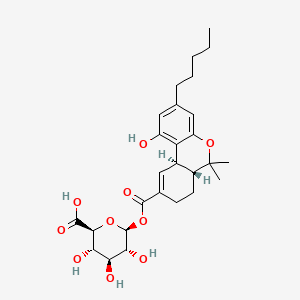
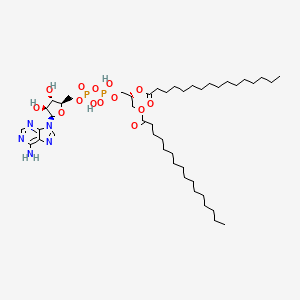
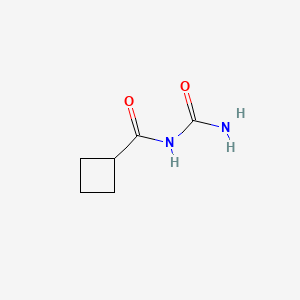
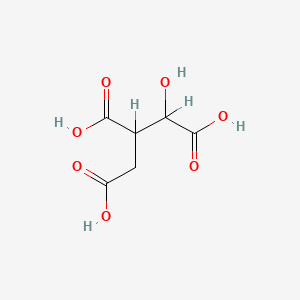
![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)